molecular formula C13H24N2O2 B1478217 (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 1585375-60-5

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1478217
CAS No.: 1585375-60-5
M. Wt: 240.34 g/mol
InChI Key: KOKBJCVUBJSMIT-UHFFFAOYSA-N
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Description

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a bifunctional heterocyclic compound featuring a pyrrolidine ring substituted with an ethoxymethyl group at the 3-position and a piperidin-2-yl group linked via a methanone bridge. This structure combines a five-membered pyrrolidine ring (with a flexible ethoxymethyl side chain) and a six-membered piperidine ring, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-6-8-15(9-11)13(16)12-5-3-4-7-14-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKBJCVUBJSMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a synthetic derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a piperidine moiety, which are known to influence its biological interactions. The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS) through the following mechanisms:

  • Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, influencing mood and behavior.
  • Serotonin Modulation : Potential effects on serotonin pathways could contribute to antidepressant-like activity.
  • GABAergic Activity : By modulating GABA receptors, the compound may possess anxiolytic properties.

In Vitro Studies

Research has demonstrated that (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone exhibits significant activity in various in vitro assays:

  • Cell Viability Assays : Studies using human neuronal cell lines indicated that the compound promotes cell viability and reduces apoptosis under oxidative stress conditions.
  • Neurotransmitter Release : The compound stimulated the release of dopamine in cultured neurons, suggesting a role in synaptic transmission.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

  • Behavioral Tests : In rodent models, administration of the compound resulted in increased locomotor activity, indicative of stimulant effects similar to those observed with certain antidepressants.
  • Anxiety Models : The compound showed promise in reducing anxiety-like behavior in elevated plus maze tests.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated the antidepressant potential of similar compounds. Researchers found that derivatives with structural similarities to (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone exhibited significant reductions in depression-like behaviors in animal models, supporting the hypothesis that this class of compounds may be effective in treating mood disorders .

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective properties against neurodegenerative diseases. The findings suggested that compounds with similar structures could protect against neuronal damage induced by glutamate toxicity, highlighting a potential therapeutic avenue for conditions such as Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone compared to other related compounds:

Compound NameMechanism of ActionPrimary ActivityReference
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanoneDopamine receptor modulationAntidepressant, Neuroprotective
Similar Compound ASerotonin reuptake inhibitionAntidepressant
Similar Compound BGABA receptor agonismAnxiolytic

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest it may interact with various biological targets, making it a candidate for drug development. Compounds with similar structures have been investigated for their potential as:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : This class of compounds is significant in diabetes management as they enhance insulin secretion by inhibiting the enzyme that inactivates incretin hormones .
  • CNS Modulators : Given the presence of piperidine and pyrrolidine moieties, this compound may exhibit central nervous system activity, potentially being explored for conditions like anxiety or depression.

The biological activity of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone can be assessed through various interaction studies:

  • In Vitro Assays : These assays help determine the compound's efficacy against specific enzymes or receptors.
  • Predictive Modeling : Computational methods such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the expected biological activity based on its structural characteristics.

Case Study 1: DPP-IV Inhibition

A study conducted on structurally related compounds demonstrated that modifications to the piperidine moiety significantly influenced DPP-IV inhibition. The presence of the ethoxymethyl group was found to enhance binding affinity, suggesting that (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone could potentially serve as a lead compound for further development in diabetes treatment .

Case Study 2: CNS Activity Exploration

Research into similar compounds revealed their potential as anxiolytics. The unique combination of cyclic amines in (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone suggests it might modulate neurotransmitter systems effectively. Ongoing studies are focusing on its effects on serotonin and dopamine receptors, which are crucial in mood regulation .

Future Directions and Research Opportunities

The exploration of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is still in its early stages. Future research could focus on:

  • Synthesis Optimization : Developing more efficient synthetic routes to increase yield and purity.
  • Expanded Biological Testing : Conducting comprehensive pharmacological profiling to assess its full therapeutic potential across various disease models.
  • Structure-Activity Relationship Studies : Investigating how modifications to its structure can enhance efficacy or reduce side effects.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine-Piperidine Methanone Derivatives

(a) Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone
  • Key Features : Incorporates a hydroxyl group and phenyl substituents on the pyrrolidine ring, with a 4-phenylpiperidine moiety.
  • Comparison : The hydroxyl and phenyl groups increase hydrophobicity and steric bulk compared to the ethoxymethyl substituent in the target compound. This may reduce solubility but enhance receptor binding in lipophilic environments. The 4-phenylpiperidine group could also influence target selectivity in CNS applications .
(b) (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone
  • Key Features : Pyrrolidine substituted with a 3,4-dimethoxybenzyl group and linked to a pyrazine aromatic ring.
  • The pyrazine ring introduces aromaticity, which is absent in the target compound’s piperidine group. LC-MS data ([M+H]+ = 418.16) suggests higher molecular weight (vs. ~323 g/mol for the target), which may impact bioavailability .
(c) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
  • Key Features : Contains a morpholine ring and a chloro-substituted aniline group.
  • The chloro-aniline group may confer electrophilic reactivity, unlike the ethoxymethyl group, which is more metabolically stable .

Substituent and Functional Group Analysis

Compound Pyrrolidine Substituent Second Heterocycle Key Functional Groups Molecular Weight (g/mol) Potential Pharmacological Role
Target Compound 3-(Ethoxymethyl) Piperidin-2-yl Methanone, Ethoxy ~323 CNS modulation (inferred)
Cyclohexyl-[3-hydroxy...]methanone 3-Hydroxy-3-phenyl-4-subst. 4-Phenylpiperidine Hydroxyl, Phenyl ~440 Lipophilic receptor binding
(S)-(2-(3,4-Dimethoxybenzyl)... 2-(3,4-Dimethoxybenzyl) Pyrazin-2-yl Dimethoxy, Aromatic 418 Orexin receptor antagonism
1-Morpholin-4-yl-methanone Chloro-aniline, Dimethyl Morpholine Chlorine, Morpholine ~400 Kinase inhibition (hypothetical)

Physicochemical and Pharmacological Insights

  • Solubility : The ethoxymethyl group in the target compound likely enhances solubility compared to phenyl or benzyl substituents in analogs (e.g., cyclohexyl derivatives) .
  • Metabolic Stability : Ethoxy groups are generally resistant to oxidative metabolism compared to methoxy or benzyl groups, which may prolong half-life .
  • Receptor Interactions : Piperidine’s basic nitrogen may facilitate interactions with CNS receptors, similar to orexin antagonists described in , but the absence of aromatic rings (vs. pyrazine/thiazole in analogs) could reduce affinity for certain targets .

Preparation Methods

Formation of the Piperidin-2-yl Methanone Core

The methanone linkage between the piperidine and pyrrolidine rings is typically formed via an amide coupling reaction between a piperidin-2-carboxylic acid derivative and a pyrrolidine amine derivative.

  • Starting materials : Commercially available or synthetically prepared piperidin-2-carboxylic acid or its activated derivative (e.g., acid chloride or ester), and 3-(ethoxymethyl)pyrrolidin-1-amine.
  • Coupling reagents : Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or uronium salts like HATU are employed to activate the carboxylic acid.
  • Conditions : Reactions are performed in anhydrous solvents such as DMF (dimethylformamide) or dichloromethane (DCM), often at low temperatures (0–25°C) under inert atmosphere to prevent side reactions.
  • Catalysts/additives : HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are used to improve coupling efficiency and reduce racemization.
Coupling Agent Solvent Temperature Yield (%) Reference
EDC/HOBt DMF 0–25°C 78–85
DCC/DMAP DCM Room Temp 72
HATU DMF/THF 0°C 88

Synthesis of the 3-(Ethoxymethyl)pyrrolidine Fragment

The pyrrolidine ring substituted at the 3-position with an ethoxymethyl group is synthesized by:

  • Alkylation of pyrrolidine : The 3-position of pyrrolidine is selectively functionalized by alkylation with ethoxymethyl chloride or related reagents.
  • Reaction conditions : Typically, the pyrrolidine nitrogen is protected or selectively deprotonated to avoid over-alkylation; alkylation is carried out in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
  • Purification : The product is purified by column chromatography or recrystallization.

Assembly of the Final Compound

  • After preparation of both fragments, the amide coupling step links the ethoxymethyl-substituted pyrrolidine amine and the piperidin-2-carboxylic acid derivative.
  • The reaction is monitored by TLC and HPLC to ensure completion.
  • Final purification is achieved through chromatographic techniques or crystallization to obtain high purity (>95%).

Industrial and Large-Scale Preparation Considerations

  • Automated peptide synthesizers or flow chemistry setups may be adapted for large-scale synthesis to improve reproducibility and yield.
  • Scalability : Optimization of coupling reagent equivalents, solvent volume, and reaction time is critical to maintain enantiomeric purity and avoid side product formation.
  • Safety : Handling of reactive intermediates (e.g., acid chlorides) and volatile solvents requires appropriate safety protocols.

Chemical Reactivity and Functional Group Transformations

  • The ethoxymethyl group is chemically versatile:
    • It can undergo ether cleavage under acidic conditions (e.g., HBr/AcOH) to yield hydroxymethyl derivatives.
    • It can participate in alkylation or transesterification reactions to modify the ether substituent.
  • The piperidine and pyrrolidine rings can be further functionalized via:

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Yield (%) Notes
3-(Ethoxymethyl)pyrrolidine synthesis Pyrrolidine + ethoxymethyl chloride, base, DMF Alkylated pyrrolidine derivative 70–85 Control over monoalkylation
Piperidin-2-carboxylic acid activation EDC/HOBt or DCC/DMAP, DMF/DCM, 0–25°C Activated acid intermediate - Freshly prepared for coupling
Amide coupling Pyrrolidine amine + activated acid, inert atmosphere Target amide compound 72–88 High purity after purification

Research Findings and Optimization Strategies

  • Use of HATU as coupling reagent improves yields and reduces reaction times compared to traditional carbodiimides.
  • Protecting groups on the pyrrolidine nitrogen can enhance regioselectivity during ethoxymethylation.
  • Flow chemistry approaches enable better temperature control and minimize racemization during coupling.
  • Analytical methods such as NMR , HPLC , and mass spectrometry are essential for confirming structural integrity and purity at each stage.

Q & A

Q. How can researchers optimize the synthetic yield of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone?

To optimize synthesis, focus on reaction parameters such as temperature, catalyst selection, and solvent polarity. For example, analogous compounds (e.g., pyrazole-pyrrolidinyl derivatives) show improved yields when using polar aprotic solvents (e.g., DMF) and transition-metal catalysts under controlled heating (60–80°C) . Sequential functionalization of the pyrrolidine and piperidine rings may reduce steric hindrance. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
  • NMR Spectroscopy : Confirm stereochemistry via 1^1H and 13^13C NMR, focusing on coupling constants for ethoxymethyl and piperidinyl protons .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
  • Elemental Analysis : Validate elemental composition (C, H, N) with <0.3% deviation .

Q. How should researchers address conflicting solubility data in different solvents?

Systematically test solubility in aprotic (DMSO, DMF) and protic solvents (ethanol, water) under varying pH (2–10). For example, pyrrolidinyl derivatives often show pH-dependent solubility due to tertiary amine protonation . Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in functionalization reactions (e.g., oxidation, substitution)?

The ethoxymethyl group undergoes nucleophilic substitution under acidic conditions, while the piperidinyl ketone is susceptible to reduction (e.g., NaBH4_4) or Grignard additions. Computational studies (DFT) predict regioselectivity in ring-opening reactions at the pyrrolidine nitrogen due to lower activation energy . For nitro group reduction (if present), Pd/C with H2_2 yields amines without disrupting the pyrrolidine ring .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolism?

  • Dosing : Administer radiolabeled 14^{14}C-compound orally to track absorption/distribution .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma and urine .
  • Tissue Distribution : Autoradiography in rodent models to assess CNS penetration, leveraging the compound’s logP (~2.5) .

Q. What strategies resolve contradictions in reported biological activity across cell-based assays?

  • Dose-Response Curves : Test activity over a broad concentration range (nM–µM) to identify off-target effects .
  • Target Engagement Assays : Use thermal shift assays (TSA) or CRISPR knockouts to validate binding to intended targets (e.g., enzymes, GPCRs) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., pyrazole-piperidine hybrids) to isolate substituent effects .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Molecular Docking : Screen against databases like ChEMBL for off-target binding (e.g., cytochrome P450 isoforms) .
  • QSAR Models : Train models using toxicity endpoints (e.g., hERG inhibition) from pyrrolidine/piperidine libraries .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability and hepatic clearance .

Q. What experimental designs mitigate instability during long-term storage?

  • Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Amorphous forms may require cryogenic storage (-20°C) .
  • Light Sensitivity : Use amber vials if UV-Vis spectra indicate photo-degradation peaks .
  • Lyophilization : For aqueous formulations, lyophilize with trehalose to prevent hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data between synthetic batches?

  • Impurity Profiling : Compare HPLC traces to identify byproducts (e.g., oxidized ethoxymethyl groups).
  • Stereoisomer Separation : Use chiral columns or diastereomeric salt formation to resolve enantiomeric excess discrepancies .
  • Crystallography : Resolve ambiguous NOE effects in NMR by growing single crystals for X-ray analysis .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC labeling to identify downstream protein targets in treated cells .
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins) to detect inhibitory activity outside reported targets .
  • CRISPR Screening : Genome-wide screens to uncover synthetic lethal interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
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(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

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